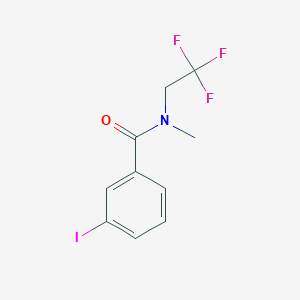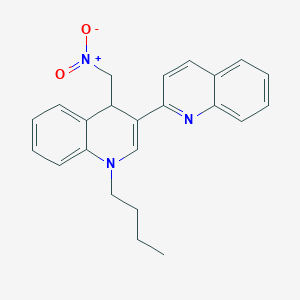
1'-Butyl-4'-(nitromethyl)-1',4'-dihydro-2,3'-biquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Butyl-4’-(nitromethyl)-1’,4’-dihydro-2,3’-biquinoline is a complex organic compound that belongs to the class of biquinolines. Biquinolines are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, features a unique structure with a butyl group and a nitromethyl group attached to the biquinoline core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1’-Butyl-4’-(nitromethyl)-1’,4’-dihydro-2,3’-biquinoline can be achieved through multistep synthetic routesThe reaction conditions typically require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1’-Butyl-4’-(nitromethyl)-1’,4’-dihydro-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biquinoline core. .
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted biquinolines and quinoline derivatives.
Scientific Research Applications
1’-Butyl-4’-(nitromethyl)-1’,4’-dihydro-2,3’-biquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 1’-Butyl-4’-(nitromethyl)-1’,4’-dihydro-2,3’-biquinoline involves its interaction with specific molecular targets and pathways. The nitromethyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
1’-Butyl-4’-(nitromethyl)-1’,4’-dihydro-2,3’-biquinoline can be compared with other similar compounds, such as:
1-Butyl-4-nitrobenzene: This compound has a simpler structure but shares the nitro and butyl functional groups.
1-Butyl-4-methylpyridinium chloride: This ionic liquid has different applications but also features a butyl group.
1-Butyl-4-ethynylbenzene: Another compound with a butyl group, used in different chemical contexts .
Properties
Molecular Formula |
C23H23N3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-butyl-4-(nitromethyl)-3-quinolin-2-yl-4H-quinoline |
InChI |
InChI=1S/C23H23N3O2/c1-2-3-14-25-15-20(22-13-12-17-8-4-6-10-21(17)24-22)19(16-26(27)28)18-9-5-7-11-23(18)25/h4-13,15,19H,2-3,14,16H2,1H3 |
InChI Key |
TWSGBFAOSUKOKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(C2=CC=CC=C21)C[N+](=O)[O-])C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


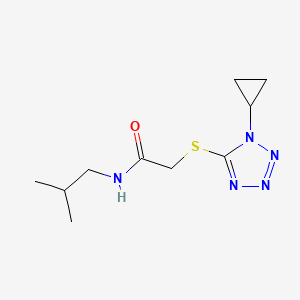
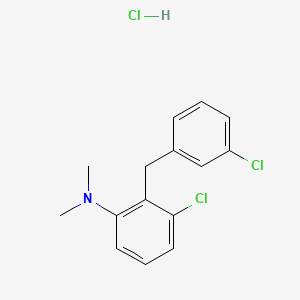
![3-bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14918082.png)
![N-[1-({[3-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B14918087.png)
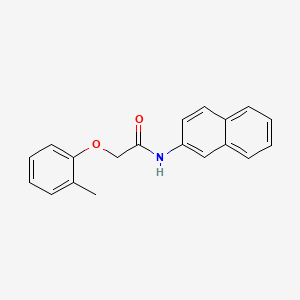

![[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B14918099.png)
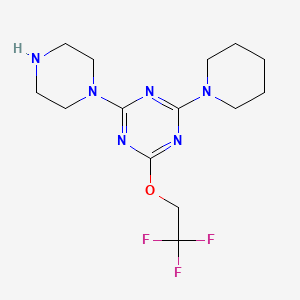
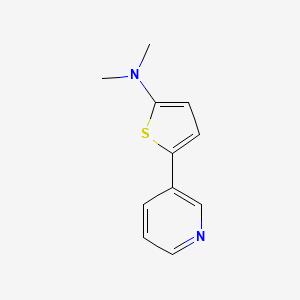
![1H-Imidazo[4,5-c]pyridin-6-ol](/img/structure/B14918135.png)
![2-[4-(diethylamino)-2-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14918139.png)
![2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-2-[(Z)-hydroxyimino]-acetamide](/img/structure/B14918143.png)
![1-Bromo-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14918146.png)
